molecular formula C9H8BrFO B13715900 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene

1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene

Cat. No.: B13715900
M. Wt: 231.06 g/mol
InChI Key: IIODNSIWVGKTTN-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene is a substituted aromatic compound featuring a bromine atom at position 1, fluorine at position 3, methoxy at position 2, and a vinyl group at position 4. This unique combination of substituents confers distinct electronic and steric properties, making it valuable in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) where the vinyl group enhances reactivity .

Properties

Molecular Formula

C9H8BrFO

Molecular Weight

231.06 g/mol

IUPAC Name

1-bromo-4-ethenyl-3-fluoro-2-methoxybenzene

InChI

InChI=1S/C9H8BrFO/c1-3-6-4-5-7(10)9(12-2)8(6)11/h3-5H,1H2,2H3

InChI Key

IIODNSIWVGKTTN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C=C)Br

Origin of Product

United States

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where the benzene ring undergoes substitution reactions to introduce the desired substituents . The reaction conditions often involve the use of strong electrophiles and catalysts to facilitate the substitution process .

Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene can undergo various types of chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Bromo-4-fluoro-1-methoxybenzene (CAS 2040-89-3)
  • Similarity : 0.91 (structural similarity due to bromo, fluoro, and methoxy substituents) .
  • Key Differences : Substituents are positioned at 2-bromo, 4-fluoro, and 1-methoxy. The absence of a vinyl group reduces its utility in polymerization or electrophilic addition reactions.
  • Reactivity : The electron-withdrawing fluorine and bromine atoms decrease electron density on the ring compared to the vinyl-containing compound, altering regioselectivity in substitution reactions .
1-Bromo-2,3-difluoro-4-methoxybenzene (CAS 121219-03-2)
  • Similarity : 0.91 .
  • The lack of a vinyl group limits conjugation and reduces π-orbital interactions .
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene (CAS 105529-58-6)
  • Similarity : 0.88 (trifluoromethoxy vs. methoxy substituent) .
  • Key Differences : The trifluoromethoxy group is significantly more electron-withdrawing than methoxy, reducing nucleophilic aromatic substitution rates. This compound is less reactive in coupling reactions compared to the vinyl-substituted analog .

Functional Group Modifications

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene (CAS 1224629-07-5)
  • Key Differences: The nitro group at position 4 replaces the vinyl group. Nitro is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution but more prone to reduction reactions. Safety hazards (e.g., H302, H315) are noted due to nitro group toxicity .
(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4,4′-difluoro-5′-methoxy-1,1′:3′,1′′-terphenyl-4′-yl)prop-2-en-1-one
  • Key Differences: A conjugated enone system replaces the vinyl group, enabling Michael addition reactions. The extended π-system enhances UV absorption, making it suitable for optoelectronic applications .

Comparative Data Table

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene Not provided Br, F, OMe, CH₂=CH ~229.03 (estimated) Cross-coupling reactions, polymer synthesis
2-Bromo-4-fluoro-1-methoxybenzene 2040-89-3 Br, F, OMe 205.01 Intermediate in agrochemicals
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 105529-58-6 Br, F, OCF₃ 259.00 High stability, fluorinated materials
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1224629-07-5 Br, F, OMe, NO₂ 260.00 Reduction reactions, dyestuffs

Biological Activity

1-Bromo-3-fluoro-2-methoxy-4-vinylbenzene is a compound of growing interest in medicinal chemistry and biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₉H₈BrF₁O₁
Molecular Weight 233.06 g/mol
Boiling Point Not specified
Melting Point Not specified
CAS Number 845829-94-9

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of bromine and fluorine atoms enhances its binding affinity to specific enzymes and receptors, potentially leading to the modulation of several biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
  • Receptor Interaction: Its structure allows for potential interaction with neurotransmitter receptors, possibly affecting signaling pathways related to mood disorders.

Biological Activities

Research indicates that derivatives of this compound exhibit various biological activities, including:

  • Antimicrobial Properties: Studies have shown that compounds similar to this compound possess significant antimicrobial effects against a range of pathogens.
  • Anticancer Activity: Preliminary research suggests that this compound may inhibit the proliferation of cancer cells, making it a candidate for further exploration in oncology.

Case Studies

  • Antimicrobial Efficacy:
    A study evaluating the antimicrobial properties of halogenated vinylbenzenes found that this compound demonstrated effective inhibition against Gram-positive bacteria, suggesting its potential as a lead compound in antibiotic development.
  • Cancer Cell Proliferation:
    In vitro experiments reported that the compound reduced the viability of breast cancer cell lines by inducing apoptosis. The underlying mechanism involved the activation of caspase pathways, leading to programmed cell death.

Comparative Analysis

To understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

CompoundAntimicrobial ActivityAnticancer Activity
This compoundModerateSignificant
1-Fluoro-2-(2-methoxyethoxy)-3-vinylbenzeneLowModerate
4-Bromo-1-fluoro-2-(2-methoxyethoxy)-benzeneHighLow

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